molecular formula C30H36N2O8 B606961 DBCO-PEG4-acid CAS No. 1537170-85-6

DBCO-PEG4-acid

Cat. No. B606961
M. Wt: 552.62
InChI Key: LKSAMQQFMTVPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG4-acid is an analog of DBCO-Acid with a PEG linker and a DBCO group . The DBCO group is commonly used for copper-free Click Chemistry reactions due to its strain-promoted high energy . The hydrophilic PEG chain increases water solubility .


Synthesis Analysis

The synthesis of DBCO-PEG4-acid involves a non-site-directed antibody conjugation technique using copper-free click chemistry . The click conjugation reaction of antibodies with oligonucleotides is optimized by evaluating crosslinker, reaction temperature, duration, oligonucleotide length, and secondary structure .


Molecular Structure Analysis

DBCO-PEG4-acid has a chemical formula of C30H36N2O8 . It is an analog of DBCO-Acid with a PEG linker and a DBCO group .


Chemical Reactions Analysis

DBCO-PEG4-acid is used in copper-free Click Chemistry reactions due to its strain-promoted high energy . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

DBCO-PEG4-acid has a molecular weight of 552.6 . It is hydrophilic due to the PEG chain, which increases its water solubility .

Scientific Research Applications

DBCO-PEG4-acid is a derivative of Dibenzocyclooctyne (DBCO) with a PEG linker and a carboxylic acid group . It’s commonly used in copper-free Click Chemistry reactions due to its strain-promoted high energy . The hydrophilic PEG chain allows for increased water solubility .

One specific application of DBCO-PEG4-acid is in the field of biochemistry for the site-specific coupling of antibodies on vesicle surfaces after self-assembly . This is achieved through a bio-orthogonal copper-free click chemistry reaction . The primary amino groups present on the surface of amino group-terminated liposomes are functionalized with a linker carrying a strained alkyne group . Antibodies are then site-specifically functionalized with azide moieties along the Fc region to avoid interference with the antigen binding sites . This method allows for a controlled transport of the drug to a desired location .

  • Drug Delivery in Cancer Therapy

    • Field: Oncology
    • Application: DBCO-PEG4-acid is used in the production of recombinant Shiga Toxin B subunit (STxB) for drug delivery in cancer therapy . The STxB is used as a carrier that detects the tumor-associated glycosphingolipid globotriaosylceramide (Gb3) receptors .
    • Method: The STxB is produced in its wild-type version or incorporating the noncanonical amino acid azido lysine (STxBAzK). The STxBAzK is clicked to the antineoplastic agent monomethyl auristatin E (MMAE) and evaluated in cell-killing assays for its ability to deliver the drug to Gb3-expressing tumor cells .
    • Results: The STxBAzK−MMAE conjugate induced uptake and release of the MMAE drug in Gb3-positive tumor cells, reaching 94% of HT-29 cell elimination at 72 h post-treatment and low nanomolar doses while sparing LS-174 cells .
  • Protein Conjugation

    • Field: Biochemistry
    • Application: DBCO-PEG4-acid is used in protein-protein, protein-biomolecule, and protein-small molecule conjugations .
    • Method: The reaction between a DBCO and azide can be used for a variety of applications including protein‐protein, protein‐biomolecule, and protein‐small molecule conjugations .

Safety And Hazards

DBCO-PEG4-acid is not classified as a hazard . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air .

Future Directions

DBCO-PEG4-acid is widely used in copper-free Click Chemistry reactions . Its future applications could involve further optimization of the click conjugation reaction and exploration of its use in other types of reactions .

properties

IUPAC Name

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSAMQQFMTVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-CONH-PEG4-acid

Citations

For This Compound
5
Citations
MR Karver, R Weissleder… - Angewandte Chemie, 2012 - Wiley Online Library
… dibenzylcyclooctyne-PEG4-acid (DBCO-PEG4-acid) in PBS, pH … (Tz) 10 was tested with DBCO-PEG4-acid. No significant … azide-PEG4-acid and DBCO-PEG4-acid was found to have a …
Number of citations: 262 onlinelibrary.wiley.com
G Vereecke, H Debruyn, Q De Keyser, R Vos… - Solid State …, 2018 - Trans Tech Publ
In semiconductor manufacturing of 3-D nano-structures, modified kinetics have been encountered for the aqueous chemical etching of thin films in nano-confined spaces. A popular …
Number of citations: 8 www.scientific.net
SA Aghayeemeibody - 2021 - search.proquest.com
Organoids derived from human pluripotent stem cells (hPSCs) have become widely explored in vitro for tissue modeling and developmental studies. Neurally differentiating hPSCs …
Number of citations: 0 search.proquest.com
P Holder, AM ElSohly - 2020 - chemrxiv.org
We describe a class of bioconjugation reactions thatenables site-specific modification of proteins throughenzymatic generation of o-quinone from either tyrosineresidues or phenol …
Number of citations: 2 chemrxiv.org
Q Yu - 2022 - search.proquest.com
… equal to the molecular weight of starting material DBCO-PEG4-acid 10 (580 Da). The mass shift … This indicates that DBCO-PEG4-acid 10 is not sufficiently reactive to functionalize both …
Number of citations: 0 search.proquest.com

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